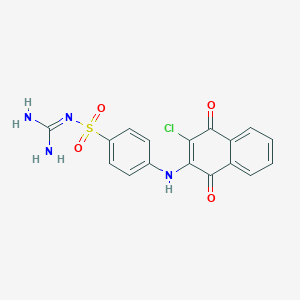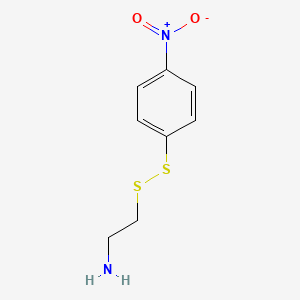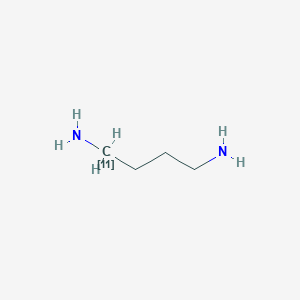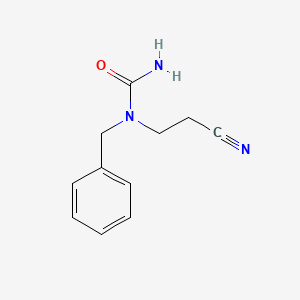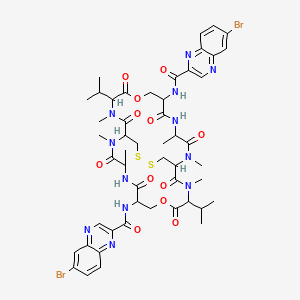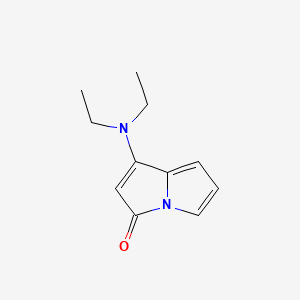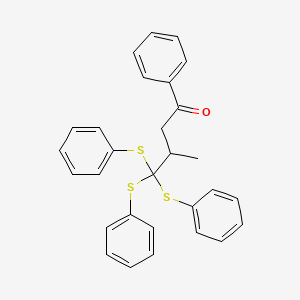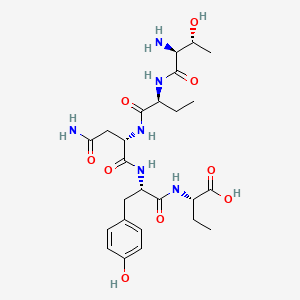
5-Chloro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine or d4T , belongs to the class of nucleoside analogs. It was initially developed as an antiviral drug for the treatment of HIV/AIDS. Stavudine inhibits the reverse transcriptase enzyme, preventing viral replication by interfering with the synthesis of viral DNA. Its chemical structure combines a uracil base with a thymidine-like sugar moiety.
Preparation Methods
a. Synthetic Routes
Stavudine can be synthesized via several routes, but a common approach involves the following steps:
Thymidine Derivative Formation: Starting from thymidine, the hydroxyl group at the 3’-position is protected (e.g., with a benzoyl group), and the 5’-hydroxyl group is selectively deprotected.
Chlorination: The 5’-hydroxyl group is chlorinated using thionyl chloride or phosphorous oxychloride to yield 5-chlorothymidine.
Etherification: The 5-chlorothymidine is treated with ethylene glycol to form the desired compound, 5-chloro-1-((2-hydroxyethoxy)methyl)uracil.
Phenylthio Group Addition: Finally, the phenylthio group is introduced at the 6-position of uracil using appropriate reagents.
b. Industrial Production
Stavudine is produced on an industrial scale using optimized synthetic methods. Large-scale production ensures cost-effectiveness and availability for clinical use.
Chemical Reactions Analysis
Stavudine undergoes various chemical reactions:
Oxidation: The 5’-hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group in the sugar moiety yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups.
Nucleophilic Reactions: The hydroxyl groups participate in nucleophilic substitution reactions.
Common reagents include strong acids, bases, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
Stavudine’s applications extend beyond HIV treatment:
Antiviral: Used against HIV, it inhibits viral replication.
Cancer Research: Investigated for its potential in cancer therapy due to its nucleoside analog properties.
Biochemistry: Studied as a tool to understand nucleotide metabolism.
Drug Development: Inspires the design of novel nucleoside analogs.
Mechanism of Action
Stavudine’s mechanism involves:
Inhibition of Reverse Transcriptase: It competes with natural nucleotides, leading to chain termination during viral DNA synthesis.
Incorporation into Viral DNA: Stavudine is incorporated into the growing viral DNA chain, causing premature termination.
Comparison with Similar Compounds
Stavudine stands out due to its unique combination of a thymidine-like sugar and a phenylthio group. Similar compounds include zidovudine (AZT), lamivudine (3TC), and abacavir.
Properties
CAS No. |
123027-54-3 |
|---|---|
Molecular Formula |
C13H13ClN2O4S |
Molecular Weight |
328.77 g/mol |
IUPAC Name |
5-chloro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
XVLLTVWETVJGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



